4-Chloro-2-methylthieno[3,2-d]pyrimidine

Antiproliferative activity Cancer cell lines Structure-activity relationship

Medicinal chemistry programs require precise regioisomeric building blocks-generic analogs fail to recapitulate target binding. 4-Chloro-2-methylthieno[3,2-d]pyrimidine delivers a validated thieno[3,2-d] core with an essential C4-Cl reactive handle. • Enables SₙAr derivatization for kinase inhibitor programs (CDK7, PI3Kα, JAK1, EGFR, FLT3). • Sub-10 nM antiproliferative activity demonstrated in derived tubulin inhibitors (avg IC₅₀ = 6.23 nM). • Dual-stage antiplasmodial activity confirmed against P. falciparum and P. berghei. Supplied with rigorous QC for reliable SAR exploration.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 319442-16-5
Cat. No. B1358755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylthieno[3,2-d]pyrimidine
CAS319442-16-5
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)SC=C2
InChIInChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3
InChIKeyOSAOHHSXWALXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylthieno[3,2-d]pyrimidine (CAS 319442-16-5): Core Scaffold Procurement & Differentiation Guide


4-Chloro-2-methylthieno[3,2-d]pyrimidine (CAS 319442-16-5, C₇H₅ClN₂S, MW: 184.65) is a halogenated heterocyclic building block featuring a fused thiophene-pyrimidine bicyclic core . The compound serves as a privileged scaffold in kinase inhibitor drug discovery programs, with its 4-chloro substituent acting as a critical reactive handle for nucleophilic aromatic substitution (SₙAr) and cross-coupling derivatization [1]. This core structure functions as a purine isostere, enabling strategic molecular design across oncology, anti-infective, and CNS therapeutic areas [2].

Why Thieno[3,2-d]pyrimidine Scaffold Substitution Patterns Are Non-Interchangeable for Biological Activity


Thieno[3,2-d]pyrimidine derivatives exhibit exquisitely substitution-dependent biological activity profiles. Structure-activity relationship (SAR) studies have established that the C4-position chlorine atom is not merely a synthetic convenience but a non-negotiable determinant of antiproliferative potency—replacement with hydrogen, amine, or triazole substituents results in complete loss of cytotoxic activity [1]. Furthermore, the thieno[3,2-d] regioisomer demonstrates 5-10 fold enhanced activity compared to the pyrrolo[3,2-d] analog, confirming that even subtle core modifications cannot be interchanged without compromising biological outcomes [2]. For procurement decisions in medicinal chemistry programs, these SAR constraints mandate precise specification of substitution pattern and regioisomeric identity—generic or structurally similar alternatives do not recapitulate the binding interactions and reactivity profiles required for target engagement [3].

Quantitative Differentiation Evidence: 4-Chloro-2-methylthieno[3,2-d]pyrimidine vs. Structural Analogs


C4-Chloro Substituent as Essential Determinant of Antiproliferative Activity vs. C4-Unsubstituted and C4-Amino Analogs

In a systematic SAR study of halogenated thieno[3,2-d]pyrimidines, the C4-chloro substituent was identified as a critical pharmacophoric element essential for cytotoxic activity against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cell lines [1]. The presence of the 4-Cl group in compounds 1 and 2 conferred potent antiproliferative activity, whereas the 4-unsubstituted analog 5, the 4-amino derivative 6, and the 4-triazole derivative 7 exhibited complete loss of cytotoxic activity across all three cell lines tested [2].

Antiproliferative activity Cancer cell lines Structure-activity relationship

Thieno[3,2-d] Regioisomer Demonstrates 5-10 Fold Superior Antiproliferative Activity vs. Pyrrolo[3,2-d] Analog

Comparative analysis of heterocyclic core isosteres revealed that the thieno[3,2-d]pyrimidine scaffold confers significantly enhanced antiproliferative activity relative to the pyrrolo[3,2-d]pyrimidine analog [1]. Compound 19 (pyrrolo[3,2-d]pyrimidine analog) exhibited 5-10 fold reduced activity compared to Compound 1 (thieno[3,2-d]pyrimidine) across multiple cancer cell lines, establishing the sulfur-containing fused ring system as a superior pharmacophore for cytotoxic applications [2].

Scaffold hopping Regioisomer comparison Antiproliferative activity

2-Methyl-4-chloro Substitution Pattern Enables Downstream Derivatization into Low-Nanomolar Tubulin Inhibitors with In Vivo Efficacy

The 2-methyl-4-chloro substitution pattern on the thieno[3,2-d]pyrimidine core provides a critical synthetic entry point for generating tubulin polymerization inhibitors with nanomolar antiproliferative activity [1]. Compound DPP-21, derived from the 2-methylthieno[3,2-d]pyrimidine series, exhibited superior antiproliferative activity against six cancer cell lines (average IC₅₀ = 6.23 nM) compared to colchicine (IC₅₀ = 9.26 nM) and demonstrated significant in vivo tumor growth inhibition (TGI = 63.3% at 7 mg/kg i.p.) in a B16-F10 melanoma model [2]. The 4-chloro substituent serves as the essential reactive handle for introducing amine-containing pharmacophores that confer this biological activity profile [3].

Tubulin inhibitors Anticancer agents In vivo efficacy

Validated Procurement Scenarios for 4-Chloro-2-methylthieno[3,2-d]pyrimidine (CAS 319442-16-5)


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via C4 Nucleophilic Aromatic Substitution

Procurement of 4-chloro-2-methylthieno[3,2-d]pyrimidine is indicated for medicinal chemistry programs requiring a purine-isosteric scaffold with a reactive C4-chloro handle for structure-activity relationship (SAR) exploration. As demonstrated in systematic SAR studies, the C4-chloro substituent is essential for antiproliferative activity and serves as the primary site for introducing amine-containing pharmacophores via SₙAr reactions [1]. Programs targeting CDK7, PI3Kα, JAK1, EGFR, or FLT3 kinases have utilized thieno[3,2-d]pyrimidine cores with 4-chloro substitution as key synthetic intermediates for generating potent inhibitors with demonstrated selectivity and in vivo efficacy [2].

Oncology Drug Discovery: Tubulin Polymerization Inhibitor Lead Generation

This building block is validated for oncology programs developing tubulin polymerization inhibitors with colchicine-site binding mechanisms. Compounds derived from the 2-methylthieno[3,2-d]pyrimidine series have demonstrated sub-10 nM antiproliferative activity (average IC₅₀ = 6.23 nM for lead compound DPP-21) and significant in vivo tumor growth inhibition (TGI = 63.3% at 7 mg/kg i.p.) in melanoma models [1]. The 4-chloro substituent on the target compound enables the synthetic installation of amine functionalities that confer this potent tubulin inhibitory activity and in vivo antitumor efficacy [2].

Antiparasitic Drug Discovery: Dual-Stage Antiplasmodial Agent Development

Procurement is warranted for antimalarial drug discovery programs exploring thieno[3,2-d]pyrimidine-based antiplasmodial agents. SAR studies of 4-substituted thieno[3,2-d]pyrimidines have demonstrated that chloro-substituted analogs exhibit dual-stage activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei parasites [1]. The chloro analog of Gamhepathiopine showed improved activity against hepatic P. berghei compared to the parent compound, validating the 4-chloro substitution pattern for antiplasmodial applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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